Octyl 4-methylbenzenesulfonate

Catalog No.
S1892226
CAS No.
3386-35-4
M.F
C15H24O3S
M. Wt
284.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octyl 4-methylbenzenesulfonate

CAS Number

3386-35-4

Product Name

Octyl 4-methylbenzenesulfonate

IUPAC Name

octyl 4-methylbenzenesulfonate

Molecular Formula

C15H24O3S

Molecular Weight

284.4 g/mol

InChI

InChI=1S/C15H24O3S/c1-3-4-5-6-7-8-13-18-19(16,17)15-11-9-14(2)10-12-15/h9-12H,3-8,13H2,1-2H3

InChI Key

LYQJBZLAANNIER-UHFFFAOYSA-N

SMILES

CCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C

Octyl 4-methylbenzenesulfonate, also known as p-toluenesulfonic acid n-octyl ester, is an organic compound with the molecular formula C₁₅H₂₄O₃S. It features a sulfonate group attached to a 4-methylbenzene moiety (p-toluenesulfonate) and an octyl group, making it a versatile compound in various chemical applications. The structure includes a hydrophobic octyl chain and a polar sulfonate group, which enhances its solubility in organic solvents while maintaining some degree of water solubility due to the sulfonate functionality .

Typical of sulfonates, including:

  • Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, making it useful in synthetic organic chemistry.
  • Hydrolysis: Under certain conditions, it can undergo hydrolysis to yield p-toluenesulfonic acid and octanol.
  • Esterification: It can react with alcohols to form new esters, expanding its utility in organic synthesis.

The synthesis of octyl 4-methylbenzenesulfonate typically involves the esterification of p-toluenesulfonic acid with octanol. The general steps include:

  • Formation of the Sulfonate: p-Toluenesulfonic acid is reacted with an alcohol (n-octanol) in the presence of an acid catalyst.
  • Purification: The resulting product is purified through distillation or chromatography to isolate the desired ester.

Alternative synthetic routes may involve the use of various coupling agents or solvents to optimize yield and purity .

Octyl 4-methylbenzenesulfonate finds applications in several fields:

  • Surfactants: Used in detergents and cleaning products due to its emulsifying properties.
  • Chemical Intermediates: Serves as a building block in organic synthesis for pharmaceuticals and agrochemicals.
  • Corrosion Inhibitors: Explored for use in formulations aimed at protecting metals from corrosion .

Studies on the interactions of octyl 4-methylbenzenesulfonate with biological systems suggest that it may influence cell membrane dynamics due to its amphiphilic nature. This property enables it to modulate membrane fluidity and permeability, potentially affecting cellular processes. Further research is needed to elucidate its precise mechanisms of action and potential therapeutic applications .

Several compounds share structural similarities with octyl 4-methylbenzenesulfonate. Here are some notable examples:

Compound NameStructure TypeUnique Features
Decyl 4-methylbenzenesulfonateLonger alkyl chainEnhanced hydrophobicity compared to octyl variant
Butyl 4-methylbenzenesulfonateShorter alkyl chainMore soluble in water; lower viscosity
Nonyl 4-methylbenzenesulfonateIntermediate alkyl chainBalances hydrophobic and hydrophilic properties

Each compound exhibits unique solubility characteristics and reactivity profiles based on the length of the alkyl chain, which influences their applications in various chemical processes .

Octyl 4-methylbenzenesulfonate is formally named as 4-methylbenzenesulfonic acid octyl ester. Its IUPAC name reflects the esterification of p-toluenesulfonic acid (4-methylbenzenesulfonic acid) with n-octanol. Key synonyms include:

NomenclatureCAS Registry NumberPubChem CID
Octyl 4-methylbenzenesulfonate3386-35-4599296
n-Octyl p-toluenesulfonate3386-35-4599296
p-Toluenesulfonic acid n-octyl ester3386-35-4599296

These names highlight the compound’s structure: an octyl group (-C₈H₁₇) attached to a sulfonate ester derived from p-toluenesulfonic acid.

Historical Context of Sulfonate Ester Development

Sulfonate esters emerged as critical reagents in the early 20th century, particularly with the introduction of tosyl chloride (TsCl) by Kurt Hess and Robert Pfleger in 1933. Their work established sulfonate esters as superior leaving groups compared to halides, due to resonance stabilization of the developing negative charge during nucleophilic substitution.

The development of octyl 4-methylbenzenesulfonate aligns with broader trends in organosulfur chemistry, where sulfonate esters enable diverse transformations, such as:

  • Alkylation: Introducing alkyl groups via SN2 mechanisms.
  • Azidation: Converting alcohols to azides using sodium azide.
  • Halogenation: Substituting sulfonate groups with halides (e.g., bromide).

Position in Contemporary Organosulfur Chemistry

Octyl 4-methylbenzenesulfonate occupies a niche as a sulfonic ester intermediate. Its applications span:

  • Synthetic Organic Chemistry: As a precursor for functional group interconversion.
  • Polymer and Material Science: In synthesizing sulfonated polymers for ion-exchange membranes.
  • Electrochemical Reactions: Recent advances in generating alkoxysulfonyl radicals for sulfonate ester formation.

XLogP3

4.9

Dates

Modify: 2023-08-16

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